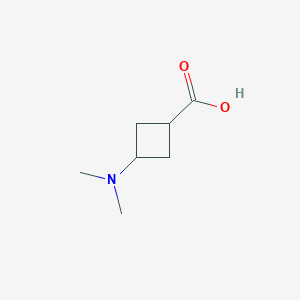

3-(Dimethylamino)cyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVCMRHXYLTQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Dimethylamino)cyclobutane-1-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

3-(Dimethylamino)cyclobutane-1-carboxylic acid is a non-proteinogenic, cyclic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its defining feature is a rigid cyclobutane scaffold, which imparts a high degree of conformational constraint. This rigidity can enhance metabolic stability and improve binding specificity to biological targets when incorporated into larger molecules.[1] This guide provides a comprehensive overview of the core chemical properties, stereoisomerism, synthetic routes, spectroscopic characteristics, and applications of this versatile building block. The discussion is tailored for researchers and scientists engaged in small molecule drug discovery, offering both foundational knowledge and practical insights.

Molecular Identification and Structure

The fundamental structure consists of a cyclobutane ring substituted with a carboxylic acid group at position 1 and a dimethylamino group at position 3. This arrangement gives rise to stereoisomerism, a critical consideration for its application in chiral biological systems.

Core Structure and Stereoisomerism

The relative orientation of the two functional groups defines two distinct diastereomers: cis and trans. In the cis isomer, the dimethylamino and carboxylic acid groups reside on the same face of the cyclobutane ring, whereas in the trans isomer, they are on opposite faces. Each of these diastereomers can also exist as a pair of enantiomers.

Caption: 2D representation of cis and trans isomers.

Physicochemical Properties

The key physicochemical data for this compound and its common stereoisomers are summarized below. These properties are fundamental for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| Physical Form | Solid | [5] |

| CAS Number (Mixture) | 1628252-12-9 | [1][3][5] |

| CAS Number (cis) | 1932424-09-3 | [2][3][6] |

| CAS Number (trans) | 1932413-20-1 | [4] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų (cis) | [2] |

| LogP (Predicted) | 0.4112 (cis) | [2] |

| Hydrogen Bond Donors | 1 (cis) | [2] |

| Hydrogen Bond Acceptors | 2 (cis) | [2] |

Chemical Properties and Reactivity

The molecule's chemical behavior is dictated by the interplay between its three key structural components: the tertiary amine, the carboxylic acid, and the cyclobutane ring.

Caption: Influence of functional groups on chemical properties.

Amphoteric Nature: Acidity and Basicity

As an amino acid, this compound is amphoteric.

-

Basicity : The tertiary dimethylamino group is a proton acceptor, imparting a basic character with a predicted pKa in the range of 8-10.[1] This allows for the formation of acid addition salts, such as hydrochlorides, which often exhibit improved solubility and crystallinity.

-

Acidity : The carboxylic acid group is a proton donor, enabling the formation of carboxylate salts with bases. In physiological conditions, the molecule likely exists as a zwitterion.

Role of the Cyclobutane Scaffold: Rigidity and Metabolic Stability

The four-membered cyclobutane ring is the most influential feature from a medicinal chemistry perspective. Unlike flexible aliphatic chains, the ring's fixed structure reduces the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a protein target, potentially increasing binding affinity. Furthermore, the cyclic structure often confers enhanced stability against metabolic degradation compared to linear analogues.[1]

Synthesis and Manufacturing

While various synthetic routes are possible, a common and efficient strategy involves the reductive amination of a ketone precursor. This approach allows for the stereocontrolled introduction of the amino group.

Synthetic Workflow: Reductive Amination

A plausible and widely applicable synthesis starts from the key intermediate, 3-oxocyclobutane-1-carboxylic acid.[1] This precursor can be prepared via several methods, including the cyclization of malonate derivatives with 1,3-dihalopropanes or related synthons.[7] The subsequent reaction with dimethylamine under reductive conditions yields the target compound.

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-oxocyclobutane-1-carboxylic acid.

Materials:

-

3-Oxocyclobutane-1-carboxylic acid (1.0 eq)

-

Dimethylamine solution (2.0 M in THF, 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-oxocyclobutane-1-carboxylic acid (1.0 eq) and the solvent (DCM or DCE).

-

Amine Addition: Add the dimethylamine solution (1.5 eq) to the flask, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

-

Reduction: Cool the reaction mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Purification (Zwitterion Isolation): Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the zwitterionic product, or by using ion-exchange chromatography.

Spectroscopic Analysis (Expected Characteristics)

While specific spectra should be acquired for each batch, the expected characteristics based on the molecule's functional groups are as follows.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by features of the carboxylic acid and the zwitterionic nature of the molecule. Key signals include a very broad O-H stretching absorption from 2500-3300 cm⁻¹, overlapping with C-H stretches.[8] A strong carbonyl (C=O) stretch should appear around 1710 cm⁻¹.[8][9] Additional peaks corresponding to C-N stretching and, if protonated, N-H bending would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets for the cyclobutane ring protons. The two methyl groups on the nitrogen will appear as a sharp singlet. The proton alpha to the carboxylic acid will be deshielded, appearing around 2.5-3.0 ppm.[8] The acidic proton of the carboxyl group will be a broad singlet at a high chemical shift (>10 ppm), though it may be exchanged in protic solvents.

-

¹³C NMR: The carbonyl carbon will be highly deshielded (>170 ppm). Signals for the cyclobutane carbons and the two equivalent methyl carbons (around 40-50 ppm) will also be present.

-

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 144.1.

Applications in Research and Drug Development

The primary value of this compound lies in its use as a constrained building block for creating structurally novel and potent bioactive molecules.

Constrained Scaffolds in Medicinal Chemistry

The rigid cyclobutane core serves as a bioisostere for more flexible moieties, helping to lock a molecule into a bioactive conformation. This strategy is employed to enhance selectivity, improve affinity, and increase metabolic stability.[1]

Potential as a Substrate for Amino Acid Transporters

Research on related cyclic amino acids has shown that they can be recognized by cellular transport systems, such as L-type amino acid transporters (LATs), which are often overexpressed in cancer cells. This suggests that derivatives of this compound could be explored for targeted drug delivery into tumors, potentially increasing the efficacy of conjugated therapeutics while minimizing systemic toxicity.[1]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).

| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Acute Toxicity / Irritation | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from a supplier Safety Data Sheet and may vary.[5]

References

- This compound | 1628252-12-9 | Benchchem. (URL: )

- 1932424-09-3 | (1S,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid | ChemScene. (URL: )

- cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram - CP Lab Safety. (URL: )

- trans-3-(dimethylamino)cyclobutane-1-carboxylic acid 97% | CAS: 1932413-20-1. (URL: )

- 1932424-09-3 | cis-3-(dimethylamino)cyclobutane-1-carboxylic acid - Key Organics. (URL: )

- 3-(Dimethylamino)cyclobutanecarboxylic acid | 1628252-12-9 - Sigma-Aldrich. (URL: )

- trans-(1R,3r)-3-(Dimethylamino)cyclobutane-1-carboxylic acid (hydrochloride) | 2230913-68-3 - AK Scientific. (URL: )

- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - CN101555205B. (URL: )

-

Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

-

The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (URL: [Link])

Sources

- 1. This compound | 1628252-12-9 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. trans-3-(dimethylamino)cyclobutane-1-carboxylic acid 97% | CAS: 1932413-20-1 | AChemBlock [achemblock.com]

- 5. 3-(Dimethylamino)cyclobutanecarboxylic acid | 1628252-12-9 [sigmaaldrich.com]

- 6. keyorganics.net [keyorganics.net]

- 7. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to 3-(Dimethylamino)cyclobutane-1-carboxylic Acid: Synthesis, Stereochemistry, and Applications in Medicinal Chemistry

Introduction: The Emergence of Substituted Cyclobutanes in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, strained ring systems, particularly cyclobutanes, have garnered significant attention. Their rigid, puckered conformations provide a unique structural framework that can enhance binding affinity to biological targets and improve metabolic stability when compared to more flexible acyclic or larger ring systems. This guide focuses on a particularly valuable building block: 3-(dimethylamino)cyclobutane-1-carboxylic acid. We will delve into its chemical identity, stereospecific synthesis, and its emerging role as a key structural motif in the development of next-generation therapeutics, with a specific focus on Janus kinase (JAK) inhibitors.

Chemical Identity and Physicochemical Properties

This compound is a non-proteinogenic amino acid characterized by a four-membered carbocyclic ring substituted with a dimethylamino group and a carboxylic acid. The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers, each with distinct spatial orientations and, consequently, different biological activities and physicochemical properties.

The accurate identification of these isomers is critical. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the different forms of this compound, which are essential for researchers and chemists for unambiguous identification and sourcing.

| Compound Name | CAS Number | Stereochemistry | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (unspecified) | 1628252-12-9 | Mixture of isomers or unspecified | C₇H₁₃NO₂ | 143.18 |

| (cis)-3-(Dimethylamino)cyclobutane-1-carboxylic acid | 1932424-09-3 | cis isomer | C₇H₁₃NO₂ | 143.19 |

| (trans)-3-(Dimethylamino)cyclobutane-1-carboxylic acid | 1932413-20-1 | trans isomer | C₇H₁₃NO₂ | 143.19 |

| cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride | 2230913-72-9 | cis isomer, hydrochloride salt | C₇H₁₄ClNO₂ | 179.64 |

Table 1: CAS Numbers and basic properties of this compound and its common isomers and salt.

The dimethylamino group imparts basicity to the molecule, while the carboxylic acid provides an acidic handle. This amphoteric nature, combined with the conformational rigidity of the cyclobutane ring, makes it an attractive building block for introducing specific vectors for interaction with biological targets.

Stereoselective Synthesis: A Gateway to Functionalized Cyclobutanes

The synthesis of stereochemically pure cis- and trans-3-(dimethylamino)cyclobutane-1-carboxylic acid is a key challenge and a critical step in its application. The most common and efficient strategy involves the reductive amination of a key intermediate, 3-oxocyclobutane-1-carboxylic acid. The stereochemical outcome of this reaction can be controlled by the choice of reducing agent and reaction conditions.

Synthesis of the Key Intermediate: 3-Oxocyclobutane-1-carboxylic Acid

The synthesis of 3-oxocyclobutane-1-carboxylic acid (CAS 23761-23-1) is the foundational step. Several routes have been reported, often starting from readily available and inexpensive materials. A common approach involves the reaction of acetone with bromine and malononitrile, followed by cyclization and hydrolysis. This multi-step process provides the necessary cyclobutanone core functionalized with a carboxylic acid.

Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid

This protocol is a generalized representation based on established literature methods.

Step 1: Synthesis of 1,3-dibromoacetone In a well-ventilated fume hood, acetone is treated with bromine in a suitable solvent such as ethanol at room temperature. The reaction is typically stirred for 10-16 hours. Evaporation of the solvent and excess reagents yields 1,3-dibromoacetone.

Step 2: Synthesis of 3,3-dicyanocyclobutanone 1,3-dibromoacetone is reacted with malononitrile in a solvent like N,N-dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction mixture is heated to 60-90°C for 16-24 hours. After workup and purification, 3,3-dicyanocyclobutanone is obtained.

Step 3: Hydrolysis to 3-Oxocyclobutane-1-carboxylic Acid The 3,3-dicyanocyclobutanone is then subjected to acidic hydrolysis, typically using a strong acid like hydrochloric acid, at elevated temperatures. This step hydrolyzes the nitrile groups and facilitates decarboxylation to afford the final product, 3-oxocyclobutane-1-carboxylic acid.

Stereoselective Reductive Amination

With the key keto-acid in hand, the introduction of the dimethylamino group is achieved through reductive amination. The stereoselectivity of this reaction is of paramount importance.

Workflow for Stereoselective Reductive Amination:

Caption: Stereoselective synthesis of cis and trans isomers.

The stereochemical outcome is dictated by the direction of hydride attack on the intermediate iminium ion or enamine. The use of bulky reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), often favors the formation of the cis isomer through axial attack on the less hindered face of the cyclobutane ring. Conversely, less sterically demanding reducing agents or catalytic hydrogenation may lead to a higher proportion of the trans isomer. The precise ratio of diastereomers is highly dependent on the specific reaction conditions, including solvent, temperature, and the presence of additives.

Spectroscopic Characterization

Unambiguous characterization of the cis and trans isomers is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the protons on the cyclobutane ring results in distinct coupling constants and chemical shifts in the ¹H NMR spectra. Similarly, the symmetry of the molecules leads to characteristic signals in the ¹³C NMR spectra. While complete, publicly available, and fully assigned spectra for both isomers are not readily found in a single source, the following represents a generalized expectation of the key differentiating features.

Expected ¹H NMR Spectral Features:

-

Cis Isomer: Due to the symmetry of the molecule, the protons on the cyclobutane ring are expected to show more complex splitting patterns. The relative orientation of the substituents will influence the chemical shifts of the methine protons at C1 and C3.

-

Trans Isomer: The higher symmetry of the trans isomer may lead to simpler splitting patterns for the cyclobutane protons compared to the cis isomer.

Expected ¹³C NMR Spectral Features:

The chemical shifts of the carbon atoms in the cyclobutane ring will differ between the cis and trans isomers due to the different steric environments. These differences, though potentially small, are diagnostic for distinguishing the two diastereomers.

Applications in Drug Development: The Case of JAK Inhibitors

The unique structural features of this compound and its derivatives have made them attractive building blocks in the design of bioactive molecules. A prominent area of application is in the development of Janus kinase (JAK) inhibitors, a class of drugs that are effective in treating autoimmune diseases such as rheumatoid arthritis and certain cancers.

While a comprehensive survey of all drugs containing this moiety is beyond the scope of this guide, a notable example is found in the patent literature for novel JAK inhibitors. Several patents describe azetidine and cyclobutane derivatives as potent JAK inhibitors.[1] For instance, compounds incorporating a substituted cyclobutane ring have been synthesized and evaluated for their ability to modulate JAK activity. The cyclobutane core serves to orient the pharmacophoric elements in a precise three-dimensional arrangement, which is critical for potent and selective inhibition of the target kinase.

Logical Framework for Incorporating the Cyclobutane Moiety in JAK Inhibitors:

Caption: Role of the cyclobutane moiety in JAK inhibitor design.

The carboxylic acid functionality of this compound provides a convenient handle for covalent attachment to the core scaffold of a drug molecule, often through an amide bond. The dimethylamino group can then serve as a key interaction point with the target protein, for instance, by forming hydrogen bonds or salt bridges. The rigid cyclobutane ring positions these two functional groups in a well-defined spatial relationship, which can be optimized for maximal binding affinity and selectivity.

Conclusion and Future Outlook

This compound represents a valuable and increasingly utilized building block in contemporary drug discovery. Its stereochemically well-defined structure provides a rigid scaffold for the precise positioning of key pharmacophoric features. The synthetic routes to its cis and trans isomers, primarily through the stereoselective reductive amination of 3-oxocyclobutane-1-carboxylic acid, are becoming more established, enabling its wider application. As demonstrated by its incorporation into novel JAK inhibitor designs, this unique amino acid offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of substituted cyclobutanes in drug design is expected to yield a new generation of innovative therapeutics for a wide range of diseases.

References

- Various chemical suppliers and d

- Rodgers, J. D., & Shepard, S. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. 8,158,616. Washington, DC: U.S.

Sources

An In-Depth Technical Guide to the Stereoisomers of 3-(Dimethylamino)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Stereoisomerism in Cyclobutane Scaffolds

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophoric groups, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Within this structural class, 3-(dimethylamino)cyclobutane-1-carboxylic acid presents a fascinating case study in the critical role of stereochemistry in molecular design and function. The spatial arrangement of the dimethylamino and carboxylic acid groups gives rise to a set of distinct stereoisomers, each with its own unique topology and potential biological activity. This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of these stereoisomers, offering field-proven insights for researchers engaged in the discovery and development of novel therapeutics.

The Stereochemical Landscape of this compound

The structure of this compound contains two stereocenters, leading to the possibility of four stereoisomers. These can be categorized into two pairs of enantiomers, which are diastereomers of each other: the cis and trans isomers.

-

Cis Isomer: In the cis configuration, the dimethylamino and carboxylic acid groups reside on the same face of the cyclobutane ring. This arrangement results in a specific spatial orientation that can influence intramolecular interactions and binding to biological targets. The cis isomer exists as a pair of enantiomers: (1R,3R)-3-(dimethylamino)cyclobutane-1-carboxylic acid and (1S,3S)-3-(dimethylamino)cyclobutane-1-carboxylic acid.

-

Trans Isomer: In the trans configuration, the dimethylamino and carboxylic acid groups are on opposite faces of the cyclobutane ring. This leads to a more extended conformation compared to the cis isomer. The trans isomer also exists as a pair of enantiomers: (1R,3S)-3-(dimethylamino)cyclobutane-1-carboxylic acid and (1S,3R)-3-(dimethylamino)cyclobutane-1-carboxylic acid.

The distinct three-dimensional arrangements of these isomers are of paramount importance in drug design, as biological macromolecules such as enzymes and receptors are chiral and will interact differently with each stereoisomer.

Synthetic Strategies: Accessing the Stereoisomeric Manifold

A robust synthetic strategy is essential for accessing the individual stereoisomers of this compound. A common and effective approach commences with the commercially available starting material, 3-oxocyclobutanecarboxylic acid. This pathway allows for the stereocontrolled introduction of the amine functionality.

A plausible and efficient method for the synthesis is reductive amination.[1][2] This well-established transformation involves the reaction of a ketone with an amine in the presence of a reducing agent.

Synthesis of the Racemic Cis and Trans Isomers

A general, non-stereoselective synthesis will typically yield a mixture of the cis and trans diastereomers.

Experimental Protocol: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid

-

Reaction Setup: In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add dimethylamine (a solution in a solvent like THF or as a gas) in a slight excess (1.1-1.5 equivalents).

-

Formation of the Imine/Enamine Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. The choice of reducing agent can influence the diastereoselectivity of the reaction.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction with water or a dilute acid. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

This procedure will afford a mixture of cis- and trans-3-(dimethylamino)cyclobutane-1-carboxylic acid. The ratio of the diastereomers will depend on the specific reaction conditions, particularly the reducing agent and solvent used.

Separation of the Diastereomers: Isolating the Cis and Trans Isomers

The separation of the cis and trans diastereomers is a critical step in obtaining stereochemically pure compounds. Several techniques can be employed, with fractional crystallization being a classical and often effective method.[3]

Methodology: Separation by Fractional Crystallization

The principle behind fractional crystallization lies in the different solubilities of the cis and trans isomers in a particular solvent system.

-

Solvent Screening: A systematic screening of various solvents and solvent mixtures is necessary to identify a system where one diastereomer is significantly less soluble than the other.

-

Crystallization: Dissolve the mixture of cis and trans isomers in a minimum amount of the chosen hot solvent.

-

Cooling and Isolation: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. The crystals are then isolated by filtration.

-

Purification: The purity of the isolated isomer should be assessed by analytical techniques such as NMR or HPLC. The mother liquor, enriched in the more soluble isomer, can be concentrated and subjected to further crystallization steps to isolate the second diastereomer.

Alternatively, chromatographic methods such as column chromatography on silica gel can be employed for the separation of the diastereomers, although this may be more challenging for highly polar compounds like amino acids.

Chiral Resolution: Accessing the Enantiomerically Pure Isomers

Once the cis and trans diastereomers are separated, the next crucial step is the resolution of the enantiomeric pairs. This can be achieved through several methods, with diastereomeric salt formation and chiral chromatography being the most common.[4][5]

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic carboxylic acid with a chiral resolving agent, which is typically a chiral amine or alcohol, to form a pair of diastereomeric salts.[6] These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Workflow: Chiral Resolution via Diastereomeric Salt Formation

Sources

- 1. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ijpbs.com [ijpbs.com]

- 4. pharmtech.com [pharmtech.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. jetir.org [jetir.org]

A Comprehensive Technical Guide to the Synthesis of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-(Dimethylamino)cyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry, prized for its rigid cyclobutane scaffold that can impart favorable pharmacokinetic properties to drug candidates. This guide provides an in-depth exploration of the prevalent and scientifically robust synthetic pathways to this compound. We will dissect two primary routes, commencing with accessible starting materials and culminating in the target molecule. The discussion will emphasize the chemical rationale behind procedural choices, detailed experimental protocols, and an analysis of the stereochemical outcomes. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has emerged as a desirable structural motif in modern drug design. Its constrained nature introduces a degree of conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible acyclic analogues. The incorporation of a dimethylamino group and a carboxylic acid function at the 1 and 3 positions, respectively, provides key handles for further chemical elaboration and for modulating the physicochemical properties, such as solubility and basicity, of a lead compound. Consequently, this compound serves as a critical starting point for the synthesis of a diverse array of complex molecules with therapeutic potential.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound points to a key disconnection at the carbon-nitrogen bond. This suggests that the dimethylamino group can be introduced via the reductive amination of a ketone precursor. This key intermediate is 3-oxocyclobutane-1-carboxylic acid, a versatile and accessible building block. The synthesis of this keto-acid, in turn, can be approached from several different starting materials. This guide will focus on two well-documented and scalable methods for the preparation of this crucial intermediate.

Caption: Retrosynthetic approach to the target molecule.

Synthesis Pathway 1: From 1,3-Dichloroacetone

This pathway offers a reliable route to the key intermediate, 3-oxocyclobutane-1-carboxylic acid, starting from the readily available 1,3-dichloroacetone. The overall strategy involves the protection of the ketone, a cyclization reaction with a malonic ester, and subsequent hydrolysis and decarboxylation.[1][2]

Mechanistic Rationale

The initial step involves the protection of the ketone functionality of 1,3-dichloroacetone as a ketal, typically using ethylene glycol. This is crucial to prevent self-condensation and other side reactions under the basic conditions of the subsequent cyclization step. The protected dichloride then undergoes a double nucleophilic substitution with a dialkyl malonate (e.g., diisopropyl malonate) in the presence of a strong base like sodium hydride to form a spirocyclic intermediate. The final step is an acid-catalyzed hydrolysis of both the ketal and the ester groups, followed by decarboxylation of the resulting gem-dicarboxylic acid to yield 3-oxocyclobutane-1-carboxylic acid.

Caption: Overview of Synthesis Pathway 1.

Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid

Step 1: Synthesis of 2,2-Bis(chloromethyl)-1,3-dioxolane [2]

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-dichloroacetone (1 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation.

Step 2: Synthesis of Spiro[3.4]octane-2,2-dicarboxylic acid diisopropyl ester [2]

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of sodium hydride (2.4 eq.) in anhydrous DMF.

-

Cool the suspension in an ice bath and add diisopropyl malonate (1.03 eq.) dropwise, maintaining the temperature below 70°C.

-

After the addition is complete, add 2,2-bis(chloromethyl)-1,3-dioxolane (1 eq.) and heat the reaction mixture to 80°C for 40 hours.

-

Cool the reaction to room temperature and quench with a saturated ammonium chloride solution.

-

Extract the aqueous layer with hexane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spirocyclic ester.

Step 3: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid [2]

-

To the crude spirocyclic ester from the previous step, add a 20% aqueous solution of hydrochloric acid.

-

Heat the mixture to 100°C and stir vigorously for 50-55 hours.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble material.

-

Extract the filtrate with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by crystallization.

Synthesis Pathway 2: From Acetone and Bromine

An alternative and efficient route to 3-oxocyclobutane-1-carboxylic acid begins with the bromination of acetone to form 1,3-dibromoacetone. This is followed by a cyclization with malononitrile and subsequent hydrolysis.[1]

Mechanistic Rationale

The synthesis commences with the alpha,alpha'-dibromination of acetone. The resulting 1,3-dibromoacetone serves as a bis-electrophile for a cyclization reaction with malononitrile in the presence of a base and a phase-transfer catalyst, which facilitates the reaction between the aqueous and organic phases. This forms 3,3-dicyanocyclobutanone. The final step involves the acidic hydrolysis of the two nitrile groups to carboxylic acids, followed by in-situ decarboxylation of the unstable gem-dicarboxylic acid to afford the desired 3-oxocyclobutane-1-carboxylic acid.

Caption: Overview of Synthesis Pathway 2.

Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid

Step 1: Synthesis of 1,3-Dibromoacetone

-

In a flask, dissolve acetone (1 eq.) in ethanol at room temperature.

-

Slowly add bromine (2 eq.) to the solution while stirring.

-

Continue stirring at room temperature for 10-16 hours.

-

Remove the ethanol, excess acetone, and the generated hydrogen bromide by distillation.

Step 2: Synthesis of 3,3-Dicyanocyclobutanone

-

To a mixture of 1,3-dibromoacetone (1 eq.) and malononitrile (1 eq.) in DMF, add potassium carbonate (2-3 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Heat the mixture to 60-90°C and stir for 16-24 hours.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Step 3: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid

-

Suspend the crude 3,3-dicyanocyclobutanone in 6M hydrochloric acid.

-

Heat the mixture to reflux (around 90°C) for 24 hours.

-

After the reaction is complete, evaporate the mixture to dryness.

-

Take up the residue in toluene and wash with water.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to obtain the crude 3-oxocyclobutane-1-carboxylic acid.

-

Purify by recrystallization from a suitable solvent such as methyl tertiary butyl ether.

Final Step: Reductive Amination to this compound

The conversion of 3-oxocyclobutane-1-carboxylic acid to the final product is achieved through reductive amination. This is a one-pot reaction where the ketone reacts with dimethylamine to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.

Choice of Reducing Agent and Stereochemical Considerations

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and selectivity for reducing iminium ions in the presence of ketones.[3] It is less toxic than sodium cyanoborohydride and generally provides higher yields.

The stereochemical outcome of the reduction of 3-substituted cyclobutanones is a critical consideration. Studies have shown that the hydride reduction of such systems is highly selective for the formation of the cis alcohol, with selectivities often exceeding 90%.[4][5][6] This preference is attributed to torsional strain, which favors the anti-facial attack of the hydride reagent.[4][6] By analogy, the reductive amination is also expected to proceed with a high degree of cis-selectivity, yielding predominantly cis-3-(dimethylamino)cyclobutane-1-carboxylic acid.[7]

Caption: Final reductive amination step.

Experimental Protocol: Synthesis of cis-3-(Dimethylamino)cyclobutane-1-carboxylic Acid

-

Dissolve 3-oxocyclobutane-1-carboxylic acid (1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Add a solution of dimethylamine (2M in THF, 1.5 eq.) to the mixture.

-

Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture, controlling any effervescence.

-

Continue to stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or by ion-exchange chromatography.

Data Summary

| Step | Starting Material(s) | Key Reagents | Typical Yield |

| Pathway 1 | |||

| Ketal Protection | 1,3-Dichloroacetone, Ethylene Glycol | p-Toluenesulfonic acid, Toluene | >85% |

| Cyclization | 2,2-Bis(chloromethyl)-1,3-dioxolane, Diisopropyl malonate | Sodium hydride, DMF | ~60-70% |

| Hydrolysis & Decarboxylation | Spirocyclic diester | Hydrochloric acid (20%) | ~85-90% |

| Pathway 2 | |||

| Bromination | Acetone, Bromine | Ethanol | High |

| Cyclization | 1,3-Dibromoacetone, Malononitrile | Potassium carbonate, TBAB, DMF | Moderate |

| Hydrolysis & Decarboxylation | 3,3-Dicyanocyclobutanone | Hydrochloric acid (6M) | >90% |

| Final Step | |||

| Reductive Amination | 3-Oxocyclobutane-1-carboxylic acid, Dimethylamine | Sodium triacetoxyborohydride, Acetic acid, DCE/THF | ~70-80% |

Conclusion

The synthesis of this compound is readily achievable through a multi-step sequence starting from common laboratory reagents. The key to a successful synthesis lies in the efficient preparation of the 3-oxocyclobutane-1-carboxylic acid intermediate, for which two robust pathways have been detailed. The final reductive amination step, utilizing sodium triacetoxyborohydride, proceeds with high anticipated cis-diastereoselectivity, providing a direct route to the desired isomer. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize this important building block for application in their drug discovery programs.

References

-

Van der Eycken, J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available at: [Link]

-

Vrije Universiteit Brussel. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available at: [Link]

-

CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. Available at: [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

-

Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Available at: [Link]

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Available at: [Link]

-

CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. Available at: [Link]

-

Chem-Space. (n.d.). cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride. Available at: [Link]

-

MDPI. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Available at: [Link]

- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

Sources

- 1. This compound | 1628252-12-9 | Benchchem [benchchem.com]

- 2. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. biblio.vub.ac.be [biblio.vub.ac.be]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

Spectroscopic Characterization of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-(Dimethylamino)cyclobutane-1-carboxylic acid (DMACCA). As a novel cyclobutane-containing amino acid, DMACCA holds potential as a valuable building block in medicinal chemistry and drug development, where the rigid cyclobutane scaffold can impart unique conformational constraints and metabolic stability.[1] Due to the limited availability of experimental data for this specific molecule, this guide synthesizes fundamental spectroscopic principles and data from analogous structures to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended to serve as a foundational resource for researchers in the synthesis, identification, and characterization of DMACCA and related compounds.

Introduction: The Significance of Spectroscopic Analysis

The precise structural elucidation and purity assessment of novel chemical entities are paramount in the field of drug discovery and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of compounds like this compound. The unique structural features of DMACCA, namely the puckered cyclobutane ring, the tertiary amine, and the carboxylic acid functional groups, give rise to a distinct spectroscopic fingerprint. A thorough understanding of its predicted spectral data is crucial for confirming its synthesis, identifying potential isomers, and assessing its purity.

The puckered "butterfly" conformation of the cyclobutane ring introduces a level of conformational complexity that directly influences its NMR spectrum.[2] The presence of both a basic dimethylamino group and an acidic carboxylic acid group suggests that the compound will exist as a zwitterion under physiological conditions, which will significantly impact its infrared spectrum. Mass spectrometry provides the definitive molecular weight and offers insights into the molecule's fragmentation patterns, further confirming its structure.

This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra of DMACCA. Each section will detail the theoretical basis for the predicted spectral features and provide a step-by-step protocol for data acquisition, enabling researchers to validate these predictions experimentally.

Molecular Structure and Isomerism

This compound possesses a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[1][3] The structure features a cyclobutane ring substituted at the 1- and 3-positions. This substitution pattern can lead to cis and trans diastereomers, which will have distinct spectroscopic properties, particularly in their NMR spectra due to the different spatial relationships between the substituents.

Diagram 1: Molecular Structure of this compound

Caption: General structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of DMACCA is expected to be complex due to the diastereotopic protons on the cyclobutane ring and the presence of both cis and trans isomers. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating dimethylamino group.

Predicted Chemical Shifts (δ) and Multiplicities:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 12.0 | Singlet (broad) | The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent. |

| CH-N | 2.8 - 3.4 | Multiplet | This proton is deshielded by the adjacent nitrogen atom. |

| CH-COOH | 2.6 - 3.2 | Multiplet | This proton is deshielded by the adjacent carboxylic acid group. |

| -N(CH₃)₂ | 2.2 - 2.8 | Singlet | The two methyl groups are expected to be equivalent, resulting in a single peak. |

| Ring CH₂ | 1.8 - 2.5 | Multiplets | The methylene protons on the cyclobutane ring will be diastereotopic and will exhibit complex splitting patterns. |

Rationale for Predictions:

-

Cyclobutane Ring Protons: The chemical shifts of unsubstituted cyclobutane protons are around 1.96 ppm.[2] The substituents in DMACCA will cause shifts from this value. Protons cis to a substituent will be shifted differently than those in a trans position.

-

Methine Protons: The protons on the carbons bearing the dimethylamino and carboxylic acid groups will be shifted downfield due to the electronegativity of the nitrogen and oxygen atoms.

-

Dimethylamino Protons: The singlet for the dimethylamino group is a characteristic feature. Its chemical shift will be influenced by the solvent and the protonation state of the nitrogen.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent will affect the chemical shifts, particularly of the acidic and basic protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For structural confirmation, consider performing 2D NMR experiments such as COSY and HSQC to establish proton-proton and proton-carbon correlations.

-

Diagram 2: ¹H NMR Acquisition Workflow

Caption: A simplified workflow for acquiring NMR data.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted Chemical Shifts (δ):

| Carbon | Predicted δ (ppm) | Notes |

| -C=O | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C-N | 50 - 60 | The carbon attached to the nitrogen is deshielded. |

| C-COOH | 40 - 50 | The carbon attached to the carboxylic acid group is deshielded. |

| -N(CH₃)₂ | 35 - 45 | The methyl carbons of the dimethylamino group. |

| Ring CH₂ | 20 - 30 | The methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane has a chemical shift of 22.4 ppm.[2][4] |

Rationale for Predictions:

-

Carbonyl Carbon: Carboxylic acid carbonyl carbons typically resonate in the 170-180 ppm range.

-

Substituted Carbons: The carbons directly attached to the electron-withdrawing nitrogen and carboxyl groups will be shifted downfield.

-

Ring Methylene Carbons: The chemical shifts of the cyclobutane methylene carbons will be influenced by the stereochemical relationship to the substituents.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Instrument Setup: Same as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider a DEPT experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted Mass Spectrum

Mass spectrometry will confirm the molecular weight of DMACCA and provide structural information through its fragmentation pattern.

Expected Molecular Ions:

-

[M+H]⁺: m/z = 144.1025 (Calculated for C₇H₁₄NO₂⁺)

-

[M-H]⁻: m/z = 142.0868 (Calculated for C₇H₁₂NO₂⁻)

Predicted Fragmentation Pattern (Positive Ion Mode):

A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as CO₂ and H₂O.

-

Loss of H₂O: [M+H - H₂O]⁺ at m/z = 126.0919

-

Loss of COOH: [M+H - COOH]⁺ at m/z = 99.0919

-

Loss of N(CH₃)₂: Cleavage of the C-N bond could lead to a fragment at m/z = 100.0759.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

-

Diagram 3: Predicted Mass Spec Fragmentation

Caption: Predicted fragmentation pathways for DMACCA in ESI-MS.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the carboxylic acid and amino functional groups. As an amino acid, DMACCA is likely to exist as a zwitterion in the solid state, which will influence the positions of these bands.

Predicted Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad | This broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid. |

| N-H⁺ stretch (ammonium) | 2800-3200 | Broad, Medium | If protonated, the N-H stretch will appear in this region, often overlapping with the O-H stretch. |

| C-H stretch (alkyl) | 2850-2960 | Medium-Strong | C-H stretching of the cyclobutane ring and methyl groups. |

| C=O stretch (carboxylic acid) | 1700-1760 | Strong | If not in the zwitterionic form. |

| COO⁻ stretch (carboxylate) | 1550-1610 (asymmetric) | Strong | Characteristic of the zwitterionic form. |

| 1300-1420 (symmetric) | Medium | ||

| C-N stretch | 1020-1250 | Medium |

Rationale for Predictions:

-

Zwitterionic Form: In the solid state, the acidic proton from the carboxylic acid is expected to transfer to the basic dimethylamino group, forming a carboxylate and a quaternary ammonium ion. This results in the disappearance of the typical C=O stretch and the appearance of strong carboxylate stretches.

-

O-H and N-H⁺ Stretches: The broadness of these absorptions is due to extensive hydrogen bonding.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an attenuated total reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the pure solvent.

-

Acquire the sample spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

-

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data are based on established spectroscopic principles and data from structurally related compounds. While experimental verification is essential, this guide offers researchers a solid foundation for the identification and structural elucidation of this promising molecule. The provided experimental protocols are designed to be directly applicable in a laboratory setting, facilitating the acquisition of high-quality spectroscopic data. The continued exploration of novel building blocks like DMACCA is vital for the advancement of medicinal chemistry, and robust analytical characterization is the cornerstone of this endeavor.

References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]

Sources

- 1. This compound | 1628252-12-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

3-(Dimethylamino)cyclobutane-1-carboxylic acid molecular weight and formula

An Examination of a Key Building Block for Drug Discovery and Medicinal Chemistry

Introduction

3-(Dimethylamino)cyclobutane-1-carboxylic acid is a fascinating small molecule that has garnered significant interest within the pharmaceutical and life sciences sectors. As a substituted cyclobutane derivative, it belongs to a class of compounds prized for their unique structural properties. The rigid, strained four-membered ring of the cyclobutane core provides a valuable scaffold in drug design, often enhancing metabolic stability and binding specificity.[1] This guide provides an in-depth analysis of the compound's chemical properties, stereoisomers, potential synthetic routes, and its applications as a building block in the development of novel therapeutics.

Core Molecular Attributes

The fundamental properties of this compound are essential for its application in chemical synthesis. These attributes define its reactivity, solubility, and overall utility.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₁₃NO₂.[1][2][3][4] This formula indicates a composition of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. Based on this composition, the compound has a molecular weight of approximately 143.18 g/mol .[1][3]

Structural Isomerism: cis and trans Configurations

A critical feature of this molecule is the existence of stereoisomers, specifically cis and trans diastereomers. The relative orientation of the dimethylamino group and the carboxylic acid group on the cyclobutane ring dictates the isomer.[2][5]

-

cis-isomer: In this configuration, both the dimethylamino and carboxylic acid functional groups are on the same face of the cyclobutane ring.

-

trans-isomer: In this configuration, the functional groups are on opposite faces of the ring.

This stereochemical difference is significant as it can profoundly impact the biological activity and pharmacokinetic properties of larger molecules synthesized from these building blocks. Each isomer has a distinct CAS (Chemical Abstracts Service) number for unambiguous identification.[2][5]

Key Physicochemical Data

A summary of the core data for the cis and trans isomers is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4][5] |

| Molecular Weight | ~143.18 g/mol | [1][2][3][5] |

| CAS Number (cis) | 1932424-09-3 | [2][3][4] |

| CAS Number (trans) | 1932413-20-1 | [5] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [3] |

| LogP (Predicted) | 0.4112 | [3] |

Synthesis and Characterization

The synthesis of substituted cyclobutanes can be challenging due to the inherent ring strain and the potential for complex stereochemical outcomes.[6]

Potential Synthetic Pathways

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, logical pathways can be inferred from established organic chemistry principles. A likely approach involves a multi-step synthesis starting from a commercially available cyclobutane precursor.[1][6]

A plausible synthetic workflow could begin with 3-oxocyclobutane-1-carboxylic acid.[1][6] This key intermediate could then undergo reductive amination to introduce the dimethylamino group.

Sources

- 1. This compound | 1628252-12-9 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. keyorganics.net [keyorganics.net]

- 5. trans-3-(dimethylamino)cyclobutane-1-carboxylic acid 97% | CAS: 1932413-20-1 | AChemBlock [achemblock.com]

- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]

An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-(Dimethylamino)cyclobutane-1-carboxylic acid in various organic solvents. Given the zwitterionic nature of this molecule, arising from its carboxylic acid and tertiary amine functionalities, its solubility behavior is nuanced and critical to its application in pharmaceutical development and organic synthesis.

Theoretical Framework: Understanding the Solubility of a Zwitterionic Cyclobutane Derivative

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound exists as a zwitterion, or inner salt, with a positively charged dimethylammonium group and a negatively charged carboxylate group. This dual ionic character profoundly influences its interactions with solvents.

Due to their zwitterionic nature, amino acids are generally soluble in water and insoluble in nonpolar organic solvents[1]. The solubility of this compound in organic solvents is therefore expected to be limited, particularly in non-polar solvents. However, the presence of the cyclobutane ring and the methyl groups on the amine introduces a degree of hydrophobicity that can influence its solubility in certain polar aprotic and protic organic solvents.

The key factors governing the solubility of this molecule include:

-

Zwitterionic Character: The strong electrostatic interactions within the crystal lattice of the zwitterion require a solvent that can effectively solvate both the cationic and anionic centers.

-

Hydrogen Bonding: The carboxylate group can act as a hydrogen bond acceptor, while any residual non-zwitterionic form could act as a hydrogen bond donor. Solvents capable of hydrogen bonding are more likely to be effective.

-

Polarity: The overall polarity of the solvent will play a crucial role. Polar solvents are more likely to dissolve a polar zwitterionic compound.

-

Hydrophobic Interactions: The cyclobutane ring and dimethylamino methyl groups contribute to the nonpolar character of the molecule, potentially allowing for some solubility in less polar solvents.

A conceptual overview of the solubilization process for a zwitterionic compound like this compound is depicted below.

Caption: Solubilization of a zwitterionic compound.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [2][3] |

| Molecular Weight | 143.18 g/mol | [2] |

| Predicted TPSA | 40.54 Ų | [2] |

| Predicted LogP | 0.4112 | [2] |

| Physical Form | Solid | [4] |

Experimental Determination of Solubility

The following section details the protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors (1965), is the gold standard for determining thermodynamic solubility[5]. It measures the equilibrium concentration of a compound in a solvent.

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the average concentration from replicate experiments, typically in mg/mL or g/100mL.

The workflow for the shake-flask method is illustrated in the diagram below.

Caption: Shake-Flask Method Workflow.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (often in DMSO) into an aqueous or organic medium[6][7].

Experimental Protocol (Turbidimetric Method):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the target organic solvent.

-

Precipitation and Detection: Monitor the plate for the appearance of turbidity (precipitation) using a nephelometer or a plate reader capable of measuring light scattering[8].

-

Determination of Kinetic Solubility: The concentration at which precipitation is first observed is defined as the kinetic solubility.

The general principle of kinetic solubility determination is shown below.

Caption: Kinetic Solubility Determination Principle.

Data Interpretation and Reporting

The solubility data should be presented in a clear and concise manner. A tabular format is recommended for comparing the solubility of this compound across a range of organic solvents.

Example Data Table:

| Solvent | Polarity Index | Dielectric Constant | Solubility at 25°C (mg/mL) | Method |

| Hexane | 0.1 | 1.89 | To be determined | Shake-Flask |

| Toluene | 2.4 | 2.38 | To be determined | Shake-Flask |

| Dichloromethane | 3.1 | 9.08 | To be determined | Shake-Flask |

| Acetone | 5.1 | 20.7 | To be determined | Shake-Flask |

| Ethanol | 5.2 | 24.55 | To be determined | Shake-Flask |

| Methanol | 6.6 | 32.7 | To be determined | Shake-Flask |

| Acetonitrile | 5.8 | 37.5 | To be determined | Shake-Flask |

| Dimethylformamide (DMF) | 6.4 | 36.7 | To be determined | Shake-Flask |

| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | To be determined | Shake-Flask |

Conclusion

The zwitterionic nature of this compound is the primary determinant of its solubility in organic solvents. It is anticipated to have low solubility in nonpolar solvents and potentially moderate solubility in polar aprotic and protic solvents. The experimental protocols outlined in this guide provide a robust framework for accurately determining its thermodynamic and kinetic solubility. This data is invaluable for optimizing reaction conditions, developing purification strategies, and formulating this compound for various applications in the pharmaceutical and chemical industries.

References

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures. Ingenta Connect. Available at: [Link]

-

A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

-

Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available at: [Link]

-

Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC - NIH. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. Available at: [Link]

-

cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

-

Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. ResearchGate. Available at: [Link]

-

3-(Dimethylamino)cyclobutan-1-ol. PubChem. Available at: [Link]

-

Room-Temperature Zwitterionic Liquids You Can Actually Stir. ChemistryViews. Available at: [Link]

-

3-[(dimethylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride. PubChemLite. Available at: [Link]

-

1-(dimethylamino)cyclobutane-1-carboxylic acid. Synthonix. Available at: [Link]

-

1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link]

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

- Synthesis of aminocyclopentane carboxylic acids. Google Patents.

-

carboxylic acid solubility + TLC. Reddit. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-(Dimethylamino)cyclobutanecarboxylic acid | 1628252-12-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. asianpubs.org [asianpubs.org]

- 8. bmglabtech.com [bmglabtech.com]

A Technical Guide to 3-(Dimethylamino)cyclobutane-1-carboxylic Acid for Advanced Drug Discovery

This guide provides an in-depth analysis of 3-(dimethylamino)cyclobutane-1-carboxylic acid, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will explore its commercial availability, stereoisomeric forms, strategic synthetic pathways, and its emerging role in the design of novel therapeutics. This document moves beyond a simple cataloging of facts to explain the underlying scientific principles that guide its synthesis and application.

The Strategic Importance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a privileged scaffold in modern drug design.[1] Unlike more flexible aliphatic rings, the puckered, three-dimensional structure of the cyclobutane moiety offers a rigid framework that can precisely orient functional groups for optimal interaction with biological targets.[1] This rigidity can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles, such as increased metabolic stability.[1]

This compound is a bifunctional building block that combines the conformational constraints of the cyclobutane core with two key pharmacophoric elements: a basic dimethylamino group and a carboxylic acid. The tertiary amine can serve as a crucial hydrogen bond acceptor or a handle for salt formation to improve solubility, while the carboxylic acid provides a versatile point for amide bond formation, a cornerstone of medicinal chemistry. The strategic placement of these groups at the 1 and 3 positions allows for the exploration of diverse chemical space, making it an attractive starting point for novel drug candidates.

Physicochemical Properties and Stereoisomerism

This compound (Molecular Formula: C₇H₁₃NO₂, Molecular Weight: 143.18 g/mol ) exists as two primary stereoisomers: cis and trans. The relative orientation of the dimethylamino and carboxylic acid groups significantly impacts the molecule's overall shape and its potential interactions with a target protein.

| Isomer | Structure | Key Identifiers |

| cis-(1S,3s) |  | CAS: 1932424-09-3[2] |

| trans-(1r,3r) |  | CAS: 1932413-20-1[3] |

Computational data for the cis-isomer suggests a topological polar surface area (TPSA) of 40.54 Ų and a LogP of 0.4112, indicating good potential for oral bioavailability.[2] It is crucial for researchers to select the appropriate isomer for their specific application, as the spatial arrangement of substituents can dramatically alter biological activity.

Commercial Availability

Both the cis and trans isomers of this compound, as well as their hydrochloride salts, are commercially available from a variety of suppliers. These compounds are typically offered in research-grade purities (≥97%) and in quantities ranging from milligrams to grams.

Table of Representative Suppliers:

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| ChemScene | (1S,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid | 1932424-09-3 | ≥98% | 100mg, 250mg, 500mg, 1g[2] |

| AChemBlock | trans-3-(dimethylamino)cyclobutane-1-carboxylic acid | 1932413-20-1 | 97% | Inquire |

| BenchChem | This compound | 1628252-12-9 | Inquire | Inquire |

| CP Lab Safety | cis-3-(dimethylamino)cyclobutane-1-carboxylic acid | 1932424-09-3 | min 97% | 1g[4] |

Note: This table is not exhaustive and is intended to provide a representative sample of available sources. Pricing and stock levels are subject to change.

Strategic Synthesis and Mechanistic Considerations

The most logical and prevalent synthetic route to this compound is through the reductive amination of a key precursor: 3-oxocyclobutane-1-carboxylic acid . This approach is attractive due to the commercial availability of the starting keto-acid and the efficiency of the reductive amination reaction.

Synthesis of the Key Precursor: 3-Oxocyclobutane-1-carboxylic Acid

A robust synthesis of 3-oxocyclobutane-1-carboxylic acid has been reported, which avoids costly reagents and is amenable to scale-up. The process begins with readily available starting materials and proceeds through a cyclization followed by hydrolysis.

Caption: Synthetic workflow for the precursor 3-oxocyclobutane-1-carboxylic acid.

Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid (Adapted from CN101555205B)

-

Ketal Formation: 3-Dichloroacetone is reacted with ethylene glycol in toluene with a catalytic amount of p-toluenesulfonic acid at reflux to form 2,2-dichloromethyl-1,3-dioxolane.

-

Cyclization: The resulting dioxolane is treated with diisopropyl malonate in the presence of a strong base like sodium hydride in DMF. This facilitates a cyclization reaction to form the spirocyclic diester.

-

Hydrolysis and Decarboxylation: The crude diester is then subjected to strong acidic hydrolysis (e.g., 20% HCl) at elevated temperatures (100 °C) for an extended period (40-50 hours). This step serves three purposes: hydrolysis of the ester groups to carboxylic acids, cleavage of the ketal protecting group to reveal the ketone, and decarboxylation of the resulting malonic acid derivative to yield the final product, 3-oxocyclobutane-1-carboxylic acid.

Reductive Amination: The Final Step

With the keto-acid in hand, the final transformation to this compound is achieved via reductive amination. This reaction proceeds through the initial formation of an enamine or iminium ion intermediate upon reaction of the ketone with dimethylamine, which is then reduced in situ.

Sources

The Alchemist's Guide to Targeted Protein Degradation: A Deep Dive into Protein Degrader Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutic Intervention